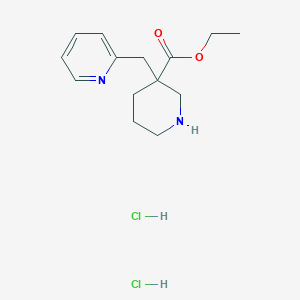

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride

Description

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride is a bicyclic piperidine derivative functionalized with a pyridin-2-ylmethyl substituent and an ethyl ester group. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical applications.

Propriétés

IUPAC Name |

ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(7-5-8-15-11-14)10-12-6-3-4-9-16-12;;/h3-4,6,9,15H,2,5,7-8,10-11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGQTHIQMCYEER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 2-picolyl chloride with ethyl piperidine-3-carboxylate in the presence of a strong base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining product purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding piperidine-3-carboxylic acid.

Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides and aprotic solvents are often employed in substitution reactions.

Major Products Formed:

Oxidation: Piperidine-3-carboxylic acid

Reduction: Piperidine-3-amine

Substitution: Various substituted piperidines depending on the nucleophile used

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride, exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells, such as FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in specific assays . The structural characteristics of piperidine contribute significantly to their interaction with biological targets, enhancing their efficacy against various cancer types.

1.2. Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a candidate for Alzheimer's disease therapy. Studies highlight that modifications to the piperidine structure can improve brain exposure and enhance inhibitory activity against cholinesterases . This dual inhibition could lead to better management of symptoms associated with neurodegenerative diseases.

Case Studies

3.1. Cancer Research

A study published in a peer-reviewed journal demonstrated that a related piperidine compound exhibited significant cytotoxic effects on cancer cell lines, suggesting that this compound could be similarly effective . The research utilized various assays to measure cell viability and apoptosis induction, providing a robust framework for evaluating the compound's potential.

3.2. Alzheimer’s Disease

In another investigation focusing on Alzheimer's treatment, researchers synthesized derivatives of piperidine compounds and tested their efficacy in inhibiting cholinesterases. Results indicated that these compounds not only inhibited enzyme activity but also demonstrated antioxidant properties, contributing to neuroprotection . This multi-targeted approach may enhance therapeutic outcomes for patients suffering from cognitive decline.

Mécanisme D'action

The mechanism by which Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The pyridine moiety can act as a ligand, binding to specific receptors and modulating their activity. The piperidine ring can interact with enzymes, influencing their catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Positional Isomers: Pyridin-2-ylmethyl vs. Pyridin-3-ylmethyl

A key comparator is ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride (CAS: 165894-07-5), which differs only in the position of the pyridine nitrogen (3- vs. 2-position). This positional isomerism impacts electronic properties and binding affinities. For example:

- Biological Interactions : Pyridin-2-yl derivatives often show higher affinity for metal ions or enzymatic active sites compared to 3-substituted analogs, though specific data for this compound are unavailable.

Substituent Variations: Chlorophenyl vs. Pyridyl

Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate hydrochloride (CAS: 176524-12-2) replaces the pyridine ring with a 4-chlorophenyl group. Key differences include:

Piperidine-Ester Derivatives

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (, Compound 7) shares the piperidine-ester core but includes a methoxyimino group and an ethoxypropyl chain. Notable contrasts:

- Synthetic Complexity: The methoxyimino group introduces stereochemical diversity, yielding a 1:1.5 diastereomeric mixture during synthesis, whereas the target compound lacks such complexity .

- NMR Signatures: The ¹H NMR of Compound 7 shows distinct shifts (e.g., δ 3.85 ppm for methoxyimino protons) absent in the pyridin-2-ylmethyl analog, highlighting substituent-driven spectral variations .

Hydrogenation and Cyclization

The synthesis of ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate isomers () involves hydrogenation of a ketone intermediate using Raney nickel. This contrasts with the target compound’s likely route, which may omit cyclization steps due to the absence of a fused naphthyridine system .

Salt Formation

Dihydrochloride salts are common in piperidine derivatives (e.g., 8-benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride , CAS: N/A) to improve solubility. The target compound’s dihydrochloride form likely shares similar crystallization challenges, such as hygroscopicity, with other salts listed in commercial catalogs .

Tabulated Comparison of Key Compounds

Research Implications and Gaps

- Pharmacological Potential: The pyridin-2-ylmethyl group’s metal-coordinating ability warrants exploration in kinase inhibitors or metalloenzyme targets.

- Synthetic Optimization : Higher yields reported for naphthyridine analogs (86% combined yield for isomers ) suggest room for improving the target compound’s synthesis.

- Safety Data : Toxicity profiles for pyridin-2-yl derivatives remain unaddressed in the provided evidence, necessitating further study.

Activité Biologique

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C14H22Cl2N2O2

- Molecular Weight : 321.2 g/mol

- CAS Number : 1188263-63-9

- IUPAC Name : this compound

- Physical Form : Typically appears as a yellow to brown liquid or solid.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer activity. Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines, such as hypopharyngeal tumor cells. For instance, a study reported that certain piperidine derivatives demonstrated enhanced cytotoxicity compared to established chemotherapeutic agents like bleomycin .

The biological activity of this compound may be attributed to its interaction with specific cellular receptors. For example, it has been suggested that activation of muscarinic acetylcholine receptors (M3R) can lead to increased cell proliferation and resistance to apoptosis in colorectal cancer cells . This mechanism highlights the potential for developing targeted therapies based on the modulation of receptor activity.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A specific study investigated the antitumor effects of piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds could significantly inhibit tumor growth in vivo, demonstrating their potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride, and how can reaction efficiency be monitored?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination to introduce the pyridinylmethyl group to the piperidine scaffold. Reaction efficiency can be monitored using thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) for purity assessment. For example, HPLC methods similar to those used for related piperidine derivatives (e.g., 98.7% purity at 206 nm) are recommended .

Q. How is the purity of the compound assessed, and what analytical methods are recommended?

- Methodological Answer : Purity is evaluated via HPLC with UV detection (e.g., 206 nm for optimal sensitivity) and ¹H NMR to detect residual solvents (e.g., acetone at 0.2% ). Mass spectrometry (LC/MS) confirms molecular ion peaks ([M+H]⁺). Cross-validation with reference standards (e.g., EP impurity standards ) ensures accuracy.

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Follow GHS guidelines for hydrochloride salts: use personal protective equipment (PPE), avoid inhalation/contact, and store in moisture-free, dark conditions . Waste must be segregated and disposed via certified biohazard protocols .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or LC/MS) be resolved during structural confirmation?

- Methodological Answer : Discrepancies in NMR (e.g., piperidine ring conformation) or LC/MS (e.g., adduct formation) require multi-technique validation. Single-crystal X-ray diffraction (as used for pyrrolo[3,2-d]pyrimidine analogs ) provides definitive structural evidence. Additionally, computational modeling (DFT) can predict spectral patterns to align with experimental data .

Q. What strategies optimize the yield of the compound under varying reaction conditions?

- Methodological Answer : Design of experiments (DoE) can systematically test variables (e.g., solvent polarity, temperature, catalyst loading). For instance, non-polar solvents may enhance intermediate stability, while controlled heating (e.g., 60–80°C) improves reaction kinetics. Process simulation tools (e.g., Aspen Plus) aid in scaling up optimized conditions .

Q. How to design stability studies to determine optimal storage conditions?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines: expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC. Protective measures like desiccants (silica gel) and amber glass vials align with storage recommendations for similar hydrochlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.